molecular formula C22H29NO3 B584990 rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11 CAS No. 1346598-87-5

rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11

Cat. No.: B584990
CAS No.: 1346598-87-5
M. Wt: 366.545
InChI Key: UMYJDHWHTKQULQ-AQUQGOPSSA-N
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Description

“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is a derivative of Venlafaxine, a well-known antidepressant. This compound is likely used in scientific research to study the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” typically involves multiple steps, starting from commercially available precursors. The process may include:

    N-Demethylation: Removing methyl groups from the nitrogen atoms of Venlafaxine.

    Hydroxylation: Introducing a hydroxyl group to the phenethyl moiety.

    Deuteration: Incorporating deuterium atoms (d11) to study the compound’s behavior in biological systems.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl group.

    Reduction: Reduction reactions could occur at the nitrogen atoms.

    Substitution: Various substitution reactions might be used to modify the phenethyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. Typically, they would include various hydroxylated, demethylated, and deuterated derivatives.

Scientific Research Applications

“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is used in various scientific research applications, including:

    Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Venlafaxine and its metabolites.

    Pharmacodynamic Studies: To study the effects of the compound on biological systems.

    Biological Research: Investigating the compound’s interaction with neurotransmitter systems.

    Medical Research: Exploring its potential therapeutic effects and side effects.

Mechanism of Action

The mechanism of action of “rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” involves its interaction with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. The compound’s deuterated form allows for detailed studies using mass spectrometry and other analytical techniques.

Comparison with Similar Compounds

Similar Compounds

    Venlafaxine: The parent compound, used as an antidepressant.

    Desvenlafaxine: A major active metabolite of Venlafaxine.

    N-Didesmethyl Venlafaxine: Another metabolite with similar properties.

Uniqueness

“rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine-d11” is unique due to its specific structural modifications, which allow for detailed pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium atoms (d11) provides a distinct advantage in tracing and analyzing the compound in biological systems.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethylamino]ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c24-19-8-4-17(5-9-19)12-15-23-16-21(18-6-10-20(25)11-7-18)22(26)13-2-1-3-14-22/h4-11,21,23-26H,1-3,12-16H2/i1D2,2D2,3D2,13D2,14D2,21D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYJDHWHTKQULQ-AQUQGOPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CNCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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